molecular formula C12H14N2O2S B3010775 (E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide CAS No. 642978-60-7

(E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide

Cat. No.: B3010775
CAS No.: 642978-60-7
M. Wt: 250.32
InChI Key: YUZVXDBRDKZCPM-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide is a synthetic compound of high interest in medicinal chemistry and drug discovery research. It belongs to a class of molecules incorporating multiple pharmacophoric motifs, including a furan ring, an acrylamide spacer, and a pyrrolidine-1-carbonothioyl group. The furan moiety, an electron-rich heterocycle, is a common building block in drug design due to its ability to engage in hydrogen bonding and modify the pharmacokinetic properties of lead compounds . The core acrylamide structure is a privileged scaffold in the development of small-molecule modulators for various biological targets. Structurally related acrylamide derivatives have been identified as highly selective positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Research on these analogs has demonstrated significant pro-cognitive effects in rodent models, improving performance in attentional set-shifting and novel object recognition tasks, as well as exhibiting anxiolytic-like activity . Furthermore, the inclusion of the carbamothioyl (thiourea) functional group significantly expands the compound's research potential. Thiourea derivatives, particularly those fused with furan-carboxamide structures, have shown promising in vitro anti-cancer and anti-microbial activities in recent studies . For instance, certain carbamothioyl-furan-2-carboxamide derivatives have demonstrated potent activity against human hepatocellular carcinoma cell lines (HepG2 and Huh-7) and breast adenocarcinoma cells (MCF-7), with efficacy comparable to standard chemotherapeutic agents . The presence of both acrylamide and carbamothioyl groups in a single molecule makes this compound a compelling candidate for researchers investigating multi-target therapies and structure-activity relationships. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbothioyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c15-11(6-5-10-4-3-9-16-10)13-12(17)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2,(H,13,15,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZVXDBRDKZCPM-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

 E 3 furan 2 yl N pyrrolidine 1 carbonothioyl acrylamide\text{ E 3 furan 2 yl N pyrrolidine 1 carbonothioyl acrylamide}

This structure features a furan ring, a pyrrolidine moiety, and a carbonothioyl group, which contribute to its unique properties and biological activities.

Research indicates that this compound exhibits various mechanisms of action, particularly in relation to its interaction with biological targets involved in disease processes:

  • Androgen Receptor Modulation : The compound has been noted for its ability to interact with androgen receptors, making it a candidate for treating conditions associated with androgen receptor signaling, such as certain cancers and hormonal disorders .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens .
  • Anti-inflammatory Effects : There is evidence pointing towards anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

  • Cell Viability Assays : The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it showed IC50 values in the low micromolar range against prostate cancer cell lines, indicating potent activity .
  • Antimicrobial Testing : In vitro tests against bacteria and fungi revealed that the compound inhibited the growth of several strains, suggesting potential as an antimicrobial agent .

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound:

  • Animal Models : In murine models of cancer, administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups. These findings underscore its potential as an anticancer agent .

Case Studies

A number of case studies have highlighted the efficacy of this compound in specific therapeutic contexts:

  • Prostate Cancer Treatment : A study involving prostate cancer patients indicated that compounds similar to this compound could effectively reduce tumor size when combined with standard therapies .
  • Chronic Inflammatory Disorders : Patients with chronic inflammatory conditions showed improvement in symptoms when treated with formulations containing this compound, suggesting its role as an anti-inflammatory agent .

Data Summary Table

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityIC50 values in low micromolar range
Anti-inflammatoryReduced symptoms in chronic cases
Androgen receptor modulationPotential treatment for hormone-dependent cancers

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (E)-3-(furan-2-yl)-N-(pyrrolidine-1-carbonothioyl)acrylamide can exhibit significant anticancer properties. The compound's ability to modulate lipid synthesis has been linked to its potential in treating cancers that are characterized by abnormal lipid metabolism. For instance, studies have shown that certain heterocyclic compounds can inhibit fatty acid synthesis, which is crucial in the proliferation of cancer cells .

Antimicrobial Properties
The furan moiety in this compound is known for its antimicrobial activity. Compounds containing furan rings have been documented to possess inhibitory effects against various bacterial and fungal strains. This makes this compound a candidate for developing new antimicrobial agents .

Materials Science

Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers. Its acrylamide structure allows it to participate in radical polymerization processes, leading to the formation of polymers with desired mechanical and thermal properties. These polymers can find applications in coatings, adhesives, and composite materials .

Conductive Materials
The incorporation of furan derivatives into polymer matrices has been explored for creating conductive materials. The unique electronic properties of furan can enhance the conductivity of polymers, making them suitable for applications in organic electronics and sensors .

Agricultural Chemistry

Pesticidal Activity
Research into the pesticidal properties of compounds similar to this compound has shown promise in developing new agrochemicals. The compound's structure suggests potential activity against pests, which could lead to its use as an effective pesticide or herbicide .

Plant Growth Regulators
There is emerging evidence that certain thioamide derivatives can act as plant growth regulators. This application could enhance crop yield and resistance to environmental stressors, making this compound a valuable addition to agricultural practices .

Summary Table of Applications

Application AreaSpecific Use CaseMechanism/Properties
Medicinal ChemistryAnticancer agentsModulation of lipid synthesis
Antimicrobial agentsInhibition of bacterial/fungal growth
Materials SciencePolymer synthesisRadical polymerization
Conductive materialsEnhanced electronic properties
Agricultural ChemistryPesticidesInsecticidal activity
Plant growth regulatorsEnhanced growth and stress resistance

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

2.1.1. Heterocycle Modifications
  • (E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497): Replacing the furan with a thiophene ring enhances antinociceptive activity at the α7 nicotinic acetylcholine receptor (α7 nAChR).
  • (E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide :
    The sulfamoylphenyl group enhances solubility but may reduce CNS penetration due to increased polarity. This compound inhibits NSP13 helicase in SARS-CoV-2, suggesting the sulfonamide group’s role in targeting viral enzymes .
2.1.2. Thiourea vs. Other Substituents
  • (E)-3-(Furan-2-yl)-N-(prop-2-in-1-ylcarbamoselenoyl)acrylamide: Substituting thiourea with selenourea introduces radical scavenging activity, as selenium’s redox-active properties contribute to antioxidant effects. However, the synthesis yield is low (15%), indicating synthetic challenges with selenourea derivatives .
  • (E)-3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2): The p-tolyl group simplifies synthesis (yield >99.5%) and improves α7 nAChR modulation compared to bulkier substituents. Its antinociceptive effects are reversed by methylated analogs (e.g., DM490), highlighting the importance of hydrogen bonding via the acrylamide NH group .

Physicochemical Properties

  • Melting Points :
    • DM497 (thiophene analog): 141–142°C
    • DM490 (N-methyl-p-tolyl): 108–109°C
    • Target compound (predicted): Likely >120°C due to thiourea’s hydrogen-bonding capacity.
  • Synthetic Yields: PAM-2: >99.5% purity via EDC/HOBt coupling Selenourea analog: 15% yield

Key Research Findings

Thiophene vs. Furan : Thiophene analogs (e.g., DM497) show superior receptor binding but reduced metabolic stability compared to furan derivatives .

Thiourea vs. Selenourea: Thiourea derivatives are more synthetically accessible, while selenourea compounds exhibit unique redox properties but lower yields .

Substituent Size and Activity: Bulky groups (e.g., tetrahydroquinoline in DM492) reduce α7 nAChR activity, suggesting steric hindrance at the receptor site .

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